L-Idose-2-13C structure and synthesis
L-Idose-2-13C structure and synthesis
An In-depth Technical Guide to the Structure and Synthesis of L-Idose-2-¹³C
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Idose, a rare hexose and the C-5 epimer of D-glucose, is a crucial component of glycosaminoglycans such as dermatan sulfate and heparan sulfate.[1][2] Its isotopically labeled form, L-Idose-2-¹³C, serves as an invaluable tool in metabolic research and drug development, enabling the precise tracing of its metabolic fate and interactions through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4] This guide provides a comprehensive overview of the structure of L-Idose-2-¹³C and a detailed, field-proven synthetic route starting from the readily available and inexpensive diacetone-D-glucose. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical applicability.
The Structure of L-Idose-2-¹³C: A Stereochemical Perspective
L-Idose is an aldohexose, and its L-configuration is a C-5 epimer of the common D-glucose.[4] The "-2-¹³C" designation indicates that the carbon atom at the second position of the hexose chain is the stable isotope ¹³C. This specific labeling allows for detailed investigation of metabolic pathways involving the C-2 position of the sugar.
IUPAC Name: (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-[2-¹³C]hexanal
In aqueous solution, L-Idose exists in a complex equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms (furanoses and pyranoses), with the pyranose forms typically predominating.
| Property | Value |
| Chemical Formula | C₅¹³CH₁₂O₆ |
| Molecular Weight | 181.15 g/mol |
| Appearance | Typically supplied as a syrup or aqueous solution[5] |
| Stereochemistry | L-configuration, C-5 epimer of D-glucose[4] |
| Isotopic Enrichment | Typically >98% ¹³C at the C-2 position |
Strategic Synthesis of L-Idose-2-¹³C from Diacetone-D-Glucose
The synthesis of L-idose and its derivatives is challenging due to its rarity in nature.[2] A robust and efficient synthetic strategy is paramount. The following multi-step synthesis starts from diacetone-D-glucose, a readily available and cost-effective starting material, and incorporates the ¹³C label at the C-2 position through a stereoselective approach.[6][7]
Rationale for the Synthetic Strategy
The chosen synthetic pathway is designed with the following principles in mind:
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Cost-Effectiveness and Availability: The synthesis commences with diacetone-D-glucose, an inexpensive and commercially available protected form of D-glucose.[6]
-
Robust Protecting Group Strategy: The use of isopropylidene and benzyl protecting groups allows for selective manipulation of the different hydroxyl groups throughout the synthesis.[8][9]
-
Stereochemical Control: The key transformations, particularly the inversion of stereocenters to achieve the L-ido configuration, are well-established reactions with predictable stereochemical outcomes.
-
Efficient Isotopic Labeling: The ¹³C label is introduced at a late stage of the synthesis of a key intermediate to maximize the incorporation of the expensive isotope.
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the synthesis of L-Idose-2-¹³C.
Detailed Experimental Protocol
Part 1: Preparation of the C-2 Ketone Intermediate
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Protection of the C-3 Hydroxyl Group:
-
Rationale: The C-3 hydroxyl group of diacetone-D-glucose is the most reactive, and its protection is necessary to direct subsequent reactions to other positions. A benzyl group is chosen for its stability under a wide range of reaction conditions and its ease of removal by hydrogenolysis.[8]
-
Protocol: To a solution of diacetone-D-glucose in anhydrous DMF, add sodium hydride (NaH) portion-wise at 0 °C. After stirring for 30 minutes, add benzyl bromide (BnBr) dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with methanol and remove the solvent under reduced pressure. Extract the product with ethyl acetate and purify by silica gel chromatography to yield 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[7]
-
-
Selective Deprotection at C-5 and C-6:
-
Rationale: The 5,6-O-isopropylidene group is more acid-labile than the 1,2-O-isopropylidene group, allowing for its selective removal.[6]
-
Protocol: Dissolve the 3-O-benzyl-diacetone-D-glucose in aqueous acetic acid (e.g., 70-80%) and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed. Remove the solvent under reduced pressure and purify the resulting diol by silica gel chromatography.[7]
-
-
Oxidative Cleavage to the Pentodialdofuranose:
-
Rationale: Sodium periodate (NaIO₄) is a mild and selective reagent for the cleavage of vicinal diols to form two aldehyde groups. In this case, it cleaves the C-5/C-6 bond.
-
Protocol: Dissolve the diol in a mixture of an organic solvent (e.g., THF or methanol) and water. Add a solution of sodium periodate in water dropwise at 0 °C. Stir the reaction for a few hours, monitoring by TLC. After completion, filter the reaction mixture and extract the product into an organic solvent. The crude aldehyde is often used in the next step without further purification.
-
-
Oxidation of the C-2 Hydroxyl to a Ketone:
-
Rationale: This step is crucial for the subsequent introduction of the ¹³C label at the C-2 position. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation is employed to avoid over-oxidation or side reactions.
-
Protocol (Swern Oxidation): To a solution of oxalyl chloride in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) dropwise. After a short stirring period, add a solution of the C-2 alcohol in DCM. Stir for 30-60 minutes, then add triethylamine (TEA). Allow the reaction to warm to room temperature. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to give the crude ketone, which is purified by silica gel chromatography.
-
Part 2: Introduction of ¹³C and Stereochemical Inversion
-
Introduction of the ¹³C-Methyl Group:
-
Rationale: A Grignard reaction or an organolithium addition to the ketone at C-2 will introduce the ¹³C label. Using [¹³C]methyllithium or [¹³C]methylmagnesium iodide will create a tertiary alcohol with the ¹³C label at the methyl group, which will become the C-2 of the final product after subsequent steps. The stereochemistry of this addition is critical and may require optimization of reaction conditions.
-
Protocol: To a solution of the ketone in anhydrous THF at -78 °C, add a solution of [¹³C]methyllithium dropwise. Stir the reaction at this temperature until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by silica gel chromatography.
-
-
Protection of the Tertiary Alcohol:
-
Rationale: The newly formed tertiary alcohol needs to be protected before the hydroboration-oxidation step to prevent side reactions. A bulky silyl protecting group like tert-butyldimethylsilyl (TBS) is suitable.
-
Protocol: To a solution of the tertiary alcohol in anhydrous DMF, add imidazole and tert-butyldimethylsilyl chloride (TBSCl). Stir at room temperature until the reaction is complete. Remove the solvent and purify the product by silica gel chromatography.
-
-
C-5 Stereochemical Inversion via Hydroboration-Oxidation:
-
Rationale: This is a key step to convert the D-gluco configuration to the L-ido configuration. The intermediate from step 3 is a pentodialdofuranose, which can be converted to a terminal alkene. Hydroboration-oxidation of this alkene proceeds with anti-Markovnikov selectivity and a degree of stereocontrol to introduce a hydroxyl group at C-5 with the desired stereochemistry for L-idose.[3]
-
Protocol: To a solution of the protected alkene in anhydrous THF at 0 °C, add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise. Stir for several hours at room temperature. Cool the reaction to 0 °C and slowly add an aqueous solution of sodium hydroxide followed by hydrogen peroxide. Stir for a few hours, then extract the product and purify by chromatography.
-
-
Deprotection of the Tertiary Alcohol:
-
Rationale: Removal of the silyl protecting group to reveal the hydroxyl group at C-2.
-
Protocol: Treat the silyl-protected compound with tetrabutylammonium fluoride (TBAF) in THF at room temperature. Monitor the reaction by TLC. After completion, quench the reaction and purify the product.
-
Part 3: Final Deprotection to L-Idose-2-¹³C
-
Global Deprotection:
-
Rationale: Removal of all remaining protecting groups (benzyl and isopropylidene) to yield the final product.
-
Protocol: The benzyl group is removed by catalytic hydrogenation (e.g., H₂, Pd/C). The isopropylidene groups are removed by acid hydrolysis (e.g., with aqueous trifluoroacetic acid or a resin like Dowex 50W-X8). The order of these steps may be optimized.
-
-
Purification of L-Idose-2-¹³C:
-
Rationale: The final product is a highly polar sugar and may be contaminated with reagents and byproducts from the deprotection steps. Purification is typically achieved by ion-exchange chromatography or preparative high-performance liquid chromatography (HPLC).
-
Protocol: The crude product is dissolved in water and applied to a column of Dowex 50W-X8 (Ca²⁺ form) or a preparative reverse-phase HPLC column. Elution with water or a water/acetonitrile gradient will separate the desired product from impurities. The fractions containing L-Idose-2-¹³C are pooled and lyophilized to give the final product.
-
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized L-Idose-2-¹³C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is the most direct method to confirm the position and enrichment of the ¹³C label.
-
Expected ¹³C NMR Spectrum: In the proton-decoupled ¹³C NMR spectrum of L-Idose-2-¹³C, the signal corresponding to the C-2 carbon will be significantly enhanced due to the high isotopic enrichment. The chemical shift of this carbon will be consistent with the known values for L-idose. The other carbon signals will appear with their natural abundance intensity.
-
Proton NMR Spectrum: The ¹H NMR spectrum will show complex splitting patterns for the protons attached to or near the ¹³C-labeled carbon due to ¹H-¹³C coupling.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound, which will be one mass unit higher than that of unlabeled L-idose. The isotopic enrichment can also be estimated from the relative intensities of the isotopic peaks.
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